molecular formula C8H5BrClN B2756150 2-(Bromomethyl)-4-chlorobenzonitrile CAS No. 50712-67-9

2-(Bromomethyl)-4-chlorobenzonitrile

Cat. No.: B2756150
CAS No.: 50712-67-9
M. Wt: 230.49
InChI Key: FKNQHVPLFJLZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4-chlorobenzonitrile is an organic compound with the molecular formula C8H5BrClN It is a derivative of benzonitrile, featuring both bromomethyl and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-chlorobenzonitrile typically involves the bromination of 4-chlorobenzonitrile. One common method includes the reaction of 4-chlorobenzonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This method ensures efficient production with high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-chlorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized to form 2-(Bromomethyl)-4-chlorobenzoic acid under strong oxidizing conditions.

    Reduction: Reduction of the nitrile group can yield 2-(Bromomethyl)-4-chlorobenzylamine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Bromomethyl)-4-chlorobenzonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chlorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The nitrile group can participate in reduction or hydrolysis reactions, leading to the formation of amines or carboxylic acids. These reactions are facilitated by the electron-withdrawing effects of the chloro and nitrile groups, which activate the benzene ring towards electrophilic substitution .

Comparison with Similar Compounds

  • 2-(Bromomethyl)-4-fluorobenzonitrile
  • 2-(Bromomethyl)-4-methylbenzonitrile
  • 2-(Bromomethyl)-4-nitrobenzonitrile

Comparison: 2-(Bromomethyl)-4-chlorobenzonitrile is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct reactivity patterns. Compared to its analogs, the chloro group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the chloro substituent can influence the compound’s physical properties, such as solubility and melting point .

Properties

IUPAC Name

2-(bromomethyl)-4-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNQHVPLFJLZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution 4-Chloro-2-methyl-benzonitrile 1(5.0 g, 33.0 mmol) in carbon tetrachloride (150 mL) was added N-bromosuccinamide (7.6 g, 42.9 mmol) and 2,2′-azobisisobutyronitrile (cat.). The reaction mixture was refluxed 6 hrs, filtered, concentrated, and partitioned between ether and water. The ether layer was dried, concentrated, and purified by silica gel chromatography (10% ether/hexanes) to yield a white solid (40%). 1H NMR (400 MHz, CDCl3) δ7.61 (d, J=8.3 Hz, 1 H, Ar), 7.57 (d, J=2.2 Hz, 1 H, Ar), 7.41 (dd, J=8.3, 2.0 Hz, 1 H, Ar), 4.59 (s, 2 H, CH2).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
40%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.